

Analytical methods for detecting 2-Chloro-5-fluoro-4-nitroaniline

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Compound of Interest

Compound Name: 2-Chloro-5-fluoro-4-nitroaniline

Cat. No.: B1597862

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An Application Note and Protocol for the Analytical Determination of **2-Chloro-5-fluoro-4-nitroaniline**

Abstract

This comprehensive technical guide provides detailed analytical methodologies for the accurate and reliable detection and quantification of **2-Chloro-5-fluoro-4-nitroaniline**. This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, making its precise measurement critical for process monitoring, quality control, and impurity profiling.^{[1][2]} This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, tailored for researchers, scientists, and drug development professionals. Emphasis is placed on the causality behind experimental choices and the principles of method validation to ensure data integrity, in line with regulatory expectations.^{[3][4]}

Introduction and Physicochemical Profile

2-Chloro-5-fluoro-4-nitroaniline (C₆H₄ClFN₂O₂) is a substituted nitroaromatic compound.^[5] The presence of nitro, chloro, and fluoro groups on the aniline ring imparts specific chemical properties that are leveraged in organic synthesis but also necessitate careful analytical monitoring to ensure product purity and safety. Accurate quantification is paramount for controlling reaction stoichiometry, identifying potential impurities, and meeting stringent regulatory requirements for active pharmaceutical ingredients (APIs) and their intermediates.^[3]
^[6]

Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation for developing a robust analytical method.

Property	Value	Source
IUPAC Name	2-chloro-5-fluoro-4-nitroaniline	[5]
CAS Number	517920-71-7	[7]
Molecular Formula	C ₆ H ₄ ClFN ₂ O ₂	[5]
Molecular Weight	190.56 g/mol	[5]
Appearance	Solid (typically light yellow powder)	
InChI Key	LPVHTLPXIISIRD-UHFFFAOYSA-N	[5]
SMILES	C1=C(C(=CC(=C1F)[O-])Cl)N	[5]

Core Analytical Strategies: Method Selection

The choice of an analytical technique is governed by the analyte's properties and the intended purpose of the analysis. For **2-Chloro-5-fluoro-4-nitroaniline**, three primary methods are considered:

- **High-Performance Liquid Chromatography (HPLC):** This is the preferred technique for non-volatile and thermally sensitive compounds like nitroanilines.[8] Its high resolution, sensitivity, and quantitative accuracy make it ideal for purity analysis and impurity quantification.[9] The presence of the nitroaniline chromophore allows for straightforward detection using a UV-Vis detector.
- **Gas Chromatography (GC):** While feasible, GC is often less suitable for polar, low-volatility compounds like nitroanilines, which may require derivatization to improve thermal stability and prevent peak tailing.[8] However, with a specific detector like a Nitrogen-Phosphorus Detector (NPD), GC can offer excellent sensitivity for trace analysis.[10]

- **UV-Vis Spectrophotometry:** This method offers a simpler and faster approach for quantifying the analyte in solutions with a clean matrix, such as monitoring reaction kinetics or analyzing bulk material where impurities do not have overlapping absorption spectra.[\[11\]](#) Its utility is based on the strong UV absorbance characteristic of nitroaromatic compounds.

High-Performance Liquid Chromatography (HPLC) Method

This section provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method, which is highly effective for separating moderately polar aromatic compounds like **2-Chloro-5-fluoro-4-nitroaniline** from starting materials and potential byproducts.

Rationale for Method Design

- **Reversed-Phase (RP) Chromatography:** The analyte is a moderately polar organic molecule, making it well-suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.
- **C18 Column:** A C18 (octadecylsilane) column is a versatile and robust choice that provides excellent retention for aromatic compounds through hydrophobic interactions.[\[12\]](#)
- **Mobile Phase (Acetonitrile/Water):** An isocratic mixture of acetonitrile and water is a common and effective mobile phase for RP-HPLC.[\[13\]](#)[\[14\]](#) Acetonitrile is chosen for its low UV cutoff and good elution strength. The ratio can be adjusted to optimize the retention time and resolution.
- **UV Detection:** The conjugated π -system of the nitroaniline structure results in strong UV absorbance, typically in the 230-260 nm range, allowing for sensitive and specific detection.[\[8\]](#)[\[9\]](#)

Experimental Protocol: HPLC Analysis

Objective: To quantify the purity of **2-Chloro-5-fluoro-4-nitroaniline** and separate it from potential impurities.

Materials:

- Acetonitrile (HPLC Grade)
- Deionized Water (18.2 MΩ·cm)
- **2-Chloro-5-fluoro-4-nitroaniline** reference standard
- 0.45 µm Syringe Filters (e.g., PTFE or Nylon)

Instrumentation and Conditions:

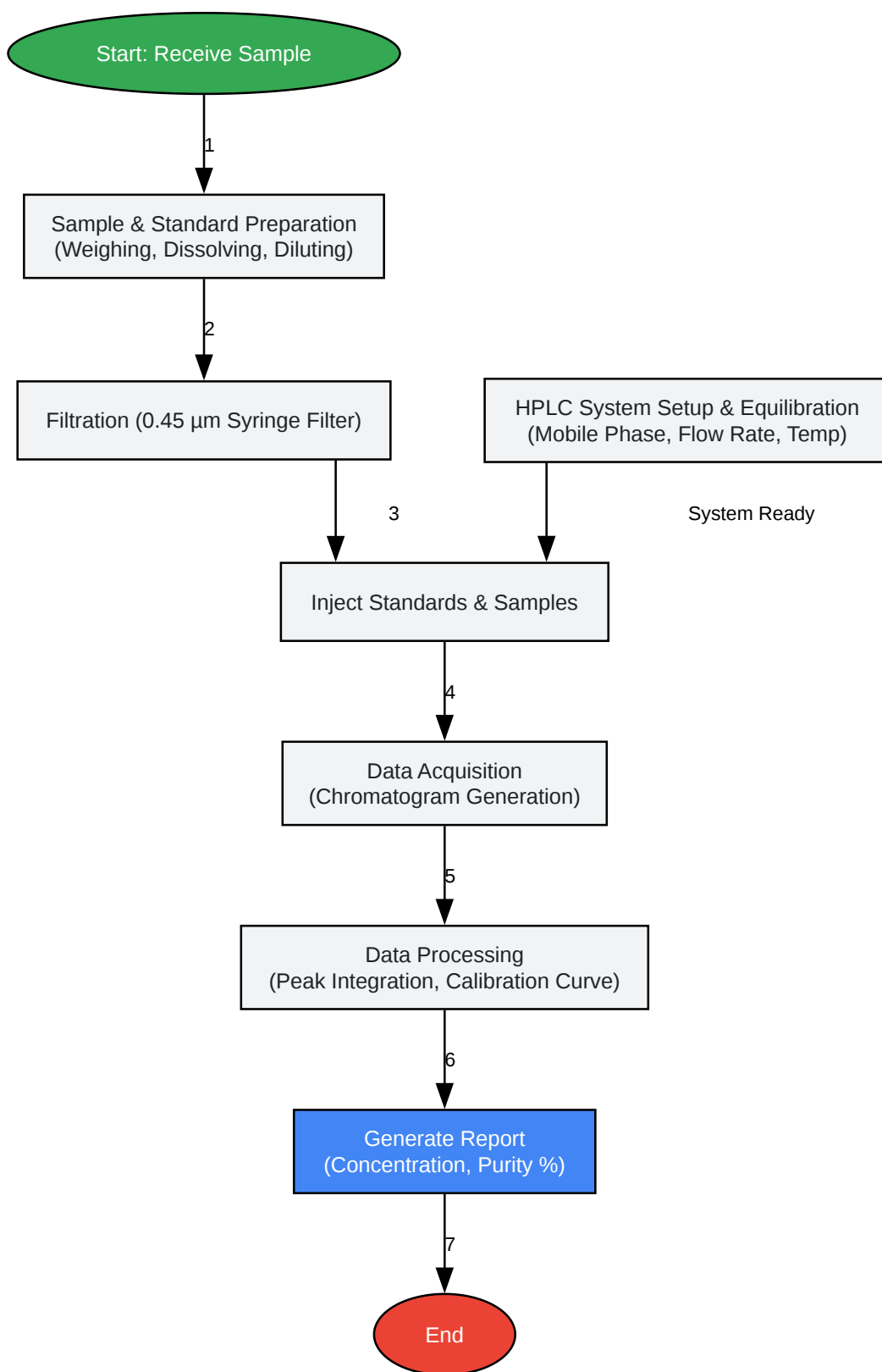
Parameter	Recommended Setting
HPLC System	Agilent 1260, Waters Alliance e2695, or equivalent
Detector	UV-Vis or Photodiode Array (PDA)
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile : Water (e.g., 60:40 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	254 nm
Run Time	10 minutes (adjust as needed)

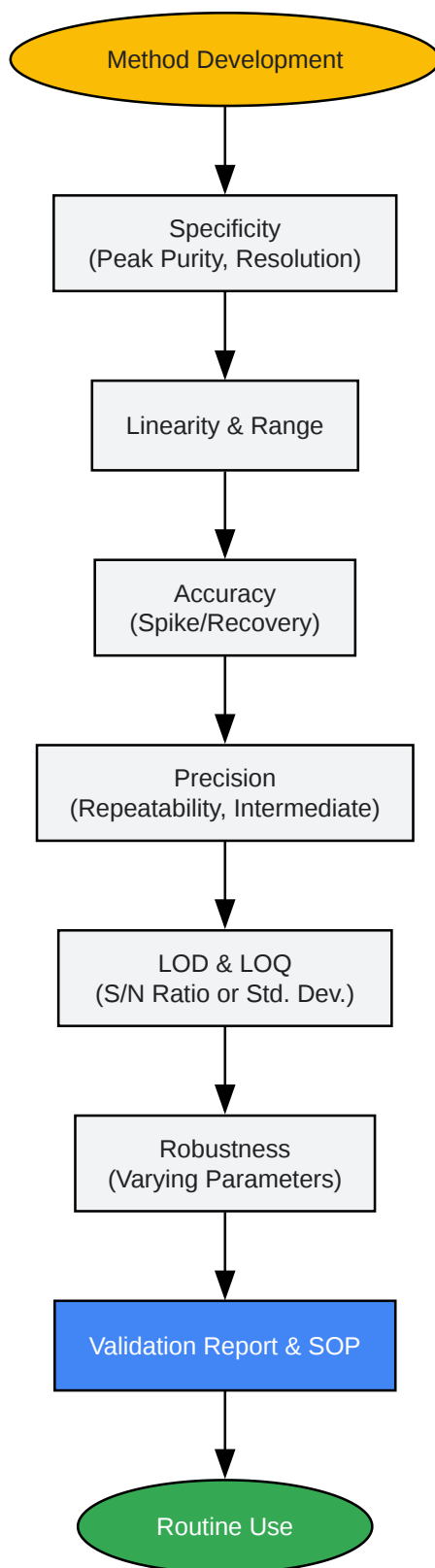
Procedure:

- Mobile Phase Preparation: Prepare the mobile phase by mixing the required volumes of acetonitrile and water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.
- Standard Preparation:
 - Accurately weigh ~10 mg of the **2-Chloro-5-fluoro-4-nitroaniline** reference standard into a 100 mL volumetric flask.

- Dissolve and dilute to the mark with the mobile phase to create a stock solution of 100 µg/mL.
- Perform serial dilutions from the stock solution to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).^[9]
- Sample Preparation:
 - Accurately weigh an appropriate amount of the test sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range (e.g., 25 µg/mL).
 - Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter.^[9]
- System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Analysis:
 - Inject the prepared standards, starting with the lowest concentration.
 - Inject the prepared sample(s). It is recommended to bracket sample injections with standard injections to monitor for system drift.
- Data Analysis:
 - Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
 - Determine the concentration of **2-Chloro-5-fluoro-4-nitroaniline** in the sample by comparing its peak area to the calibration curve.^[11]

HPLC Analysis Workflow Diagram





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